Methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate
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Overview
Description
Methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate is a chemical compound with the molecular formula C10H13BrO2. It is a derivative of norbornene, a bicyclic hydrocarbon, and features a bromomethyl group and a carboxylate ester group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate can be synthesized through a multi-step process starting from norbornene. One common method involves the bromination of norbornene to introduce the bromomethyl group, followed by esterification to form the carboxylate ester. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methanol in the presence of a strong acid catalyst for the esterification step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the bicyclic structure can undergo addition reactions with electrophiles or radicals.
Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium methoxide, and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or bromine (Br2) can be used for electrophilic addition, while radical initiators like azobisisobutyronitrile (AIBN) can facilitate radical addition.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid or ketone .
Scientific Research Applications
Methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound can be used to introduce functional groups into polymers, enhancing their properties and applications.
Medicinal Chemistry: Its derivatives may exhibit biological activity and can be explored for potential therapeutic uses.
Material Science: The unique structure of the compound makes it useful in the design of novel materials with specific properties.
Mechanism of Action
The mechanism by which methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The bicyclic structure provides rigidity and steric hindrance, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-norbornene-2-carboxylate: Similar in structure but lacks the bromomethyl group.
Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: An ethyl ester derivative with a similar bicyclic structure.
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: Contains an aldehyde group instead of the ester group.
Uniqueness
Methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to the presence of both the bromomethyl and carboxylate ester groups, which provide distinct reactivity and synthetic utility. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-13-9(12)10(6-11)5-7-2-3-8(10)4-7/h2-3,7-8H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNPZJNJHILUQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2CC1C=C2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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